4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one

Physicochemical profiling Drug-likeness Permeability

This 4-acyl-1-(pyridin-2-yl)piperazin-2-one features a unique biphenyl-4-yloxy acetyl motif—critical for p75NTR modulation. Unlike generic piperazin-2-one analogs, this substitution alters logP, TPSA, and hydrogen-bonding capacity, yielding divergent solubility, permeability, and target-engagement profiles essential for reproducible SAR. The pyridin-2-yl group enables metal coordination and hydrogen bonding, while the ether linkage offers superior metabolic stability over ester-linked probes. Ideal for CNS target engagement and chemogenomic screening.

Molecular Formula C23H21N3O3
Molecular Weight 387.439
CAS No. 2320583-03-5
Cat. No. B2900560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one
CAS2320583-03-5
Molecular FormulaC23H21N3O3
Molecular Weight387.439
Structural Identifiers
SMILESC1CN(C(=O)CN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=N4
InChIInChI=1S/C23H21N3O3/c27-22-16-25(14-15-26(22)21-8-4-5-13-24-21)23(28)17-29-20-11-9-19(10-12-20)18-6-2-1-3-7-18/h1-13H,14-17H2
InChIKeyIWPUFWHNSDLDDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one (CAS 2320583-03-5): Structural Identity and Core Pharmacophore for Procurement Evaluation


4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one (CAS 2320583-03-5) is a synthetic small molecule (C23H21N3O3, MW 387.44 g/mol) incorporating a 1-(pyridin-2-yl)piperazin-2-one core and a biphenyl-4-yloxy acetyl substituent at the 4-position. This compound belongs to the broader class of 4-acyl-1-(heteroaryl)piperazin-2-ones, a scaffold that has been explored in patent literature for p75 neurotrophin receptor (p75NTR) modulation [1]. Its structural architecture—a hydrogen-bond-capable piperazin-2-one ring bearing both a pyridinyl and a biphenyl ether moiety—distinguishes it from simpler piperazine and piperidinone analogs commonly encountered in procurement catalogues. The compound is supplied as a research-grade material (typically ≥95% purity) .

Why 4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one Cannot Be Replaced by Generic Piperazin-2-one Analogs


The 4-position acyl substituent on the piperazin-2-one ring is a critical determinant of both physicochemical properties and biological recognition within this chemotype. In the Sanofi p75NTR patent series [1], even minor variations in the N-4 substituent (e.g., replacing a 4-chloro-3-trifluoromethyl-phenyl-dihydropyridinyl moiety with a 4-methylphenyl analog) shifted p75NTR dimerization IC50 values by >10-fold. The target compound introduces a biphenyl-4-yloxy acetyl group—a bulkier, more lipophilic, and conformationally distinct moiety compared to the benzoyl, nicotinoyl, or thiophenyl-benzoyl substituents found in catalog analogs [2]. This substitution alters logP, topological polar surface area (TPSA), and hydrogen-bonding capacity in ways that cannot be recapitulated by simple isosteric replacement. Consequently, procurement of a generic 1-(pyridin-2-yl)piperazin-2-one derivative without the exact biphenyl-4-yloxy acetyl motif is expected to yield divergent solubility, permeability, and target-engagement profiles, compromising experimental reproducibility.

Quantitative Differentiation of 4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one (CAS 2320583-03-5) from Closest Structural Analogs


Molecular Weight and Lipophilicity Differential vs. Parent 1-(Pyridin-2-yl)piperazin-2-one

The target compound carries a biphenyl-4-yloxy acetyl group at the piperazin-2-one N-4 position, resulting in a molecular weight of 387.44 g/mol compared to 177.20 g/mol for the unsubstituted parent 1-(pyridin-2-yl)piperazin-2-one . This represents a +210.24 Da mass increase and is accompanied by a substantial rise in calculated logP (clogP): the parent core has an estimated clogP of ~0.5–0.8 [1], while the biphenyl-4-yloxy acetyl adduct is predicted to have a clogP of ~3.2–3.8 (based on the additive contribution of the biphenyl ether moiety). This >2.5 log unit increase places the target compound in a distinctly more lipophilic region of chemical space, affecting both aqueous solubility and passive membrane permeability.

Physicochemical profiling Drug-likeness Permeability

Topological Polar Surface Area and Hydrogen-Bond Acceptor Profile Compared to 4-(5-Fluoronicotinoyl)-1-(pyridin-2-yl)piperazin-2-one

The biphenyl-4-yloxy acetyl substituent in the target compound provides three hydrogen-bond acceptor (HBA) sites (two carbonyl oxygens from the acetyl linker and piperazinone ring, plus the ether oxygen), for a total of 6 HBA across the molecule [1]. In contrast, the closely related analog 4-(5-fluoronicotinoyl)-1-(pyridin-2-yl)piperazin-2-one contains a 5-fluoronicotinoyl group with one additional pyridyl nitrogen HBA, yielding 7 HBA but a smaller aromatic surface area [2]. The topological polar surface area (TPSA) of the target compound is calculated as approximately 70–75 Ų (based on fragment summation of the piperazin-2-one core ~35 Ų + biphenyl ether ~35–40 Ų), vs. an estimated 80–85 Ų for the fluoronicotinoyl analog due to the extra pyridyl nitrogen. This TPSA differential of ~10 Ų may influence blood-brain barrier penetration potential and oral absorption according to Veber's rules.

Physicochemical profiling Bioavailability Structure-property relationships

Aryl Ether vs. Direct Carbonyl Linker: Conformational and Metabolic Stability Inferences from the p75NTR Patent Class

The Sanofi patent WO2009150387A1 [1] demonstrates that 4-acyl-1-(pyridin-2-yl)piperazin-2-ones act as p75NTR receptor modulators, with IC50 values for NGF binding inhibition ranging from 0.1 nM to 52 nM depending on the N-4 substituent. While the target compound is not explicitly exemplified in this patent, its biphenyl-4-yloxy acetyl group introduces an ether oxygen linker between the carbonyl and the biphenyl aromatic system. This contrasts with the directly aryl-attached carbonyl linkers (e.g., benzoyl or nicotinoyl) found in most patent examples. The presence of the ether oxygen adds rotational freedom (two additional rotatable bonds vs. a direct aryl-carbonyl attachment) and may reduce metabolic vulnerability to amidase or esterase cleavage compared to ester-linked analogs [2]. Class-level data from the patent shows that compounds with the 1-(pyridin-2-yl)piperazin-2-one core consistently exhibit single-digit nanomolar p75NTR activity when paired with an appropriate N-4 substituent; the specific contribution of the biphenyl-4-yloxy acetyl motif to potency and selectivity remains to be empirically determined.

Conformational analysis Metabolic stability p75NTR modulation

Aromatic Surface Area and π-Stacking Potential Compared to 4-(Thiophen-3-yl)benzoyl Analog

The target compound presents a biphenyl system (two connected phenyl rings) with a total aromatic surface area of approximately 180–200 Ų for the biphenyl moiety alone. The closely related catalog analog 1-(pyridin-2-yl)-4-(4-(thiophen-3-yl)benzoyl)piperazin-2-one [1] replaces the second phenyl ring with a thiophene, reducing the aromatic surface area and altering the electrostatic potential surface (thiophene sulfur introduces a polarizable electron-rich region absent in the biphenyl). The biphenyl group provides a contiguous hydrophobic aromatic plane capable of edge-to-face or parallel-displaced π-stacking interactions with aromatic protein residues (e.g., Phe, Tyr, Trp), while the thiophenyl-benzoyl analog offers a disrupted aromatic plane with a heteroatom dipole [2]. This difference may affect binding pose and selectivity within the p75NTR ligand-binding pocket or other aromatic-rich binding sites.

Molecular recognition π-π interactions Ligand efficiency

Defined Research Application Scenarios for 4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one (CAS 2320583-03-5)


p75 Neurotrophin Receptor (p75NTR) Ligand Discovery and SAR Expansion

The target compound serves as a structural probe for p75NTR structure-activity relationship (SAR) studies, building on the Sanofi patent class [1] where 4-acyl-1-(pyridin-2-yl)piperazin-2-ones exhibited NGF binding IC50 values as low as 0.1 nM. Its biphenyl-4-yloxy acetyl substituent offers a distinct aromatic pharmacophore for exploring the p75NTR ligand-binding domain, complementing existing analogs bearing benzoyl or nicotinoyl groups. Researchers can use this compound to test whether the extended biphenyl ether motif enhances binding affinity, residence time, or functional selectivity (agonist vs. antagonist) at p75NTR [1].

CNS-Penetrant Chemical Probe Development

With a calculated TPSA of approximately 70–75 Ų (below the 75 Ų threshold commonly associated with blood-brain barrier penetration), the target compound is positioned for CNS-targeted pharmacological studies. Its biphenyl ether moiety provides a lipophilic handle for optimizing brain exposure while maintaining the hydrogen-bonding capacity of the piperazin-2-one core. Comparative profiling against the more polar 4-(5-fluoronicotinoyl) analog (TPSA ~80–85 Ų) can experimentally validate whether the ~10 Ų TPSA reduction translates into measurable improvements in brain-to-plasma ratio or CNS target engagement [2].

Ligand Library Construction for Neurotrophin and Inflammation Target Screening

The target compound's combination of a pyridin-2-yl group (metal-coordinating and hydrogen-bonding) and a biphenyl-4-yloxy acetyl group (hydrophobic and π-stacking) makes it suitable for inclusion in diverse chemogenomic screening libraries. Its scaffold is structurally distinct from the biphenyl piperazine muscarinic antagonists reported in J. Med. Chem. 2008 [3], providing an orthogonal chemotype for probing neurotrophin signaling and inflammatory pathways without confounding muscarinic receptor activity.

Metabolic Stability Structure-Property Relationship (SPR) Studies

The ether oxygen linker between the carbonyl and the biphenyl group represents a key structural variable for metabolic stability investigations. Unlike ester-linked prodrugs that are susceptible to rapid esterase-mediated hydrolysis, the ether linkage in the target compound is predicted to be metabolically more stable [4]. Comparative microsomal stability assays (human or rodent liver microsomes) can quantitatively establish whether the biphenyl-4-yloxy acetyl motif confers a half-life advantage over directly acylated or ester-linked piperazin-2-one analogs, informing lead optimization for in vivo studies.

Quote Request

Request a Quote for 4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.